molecular formula C15H11N3O3S2 B5150405 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B5150405
M. Wt: 345.4 g/mol
InChI Key: IVVTVTNPCAONNJ-UHFFFAOYSA-N
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Description

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride, followed by nitration and subsequent reactions to introduce the phenylacetamide group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties

Properties

IUPAC Name

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c19-14(16-10-4-2-1-3-5-10)9-22-15-17-12-7-6-11(18(20)21)8-13(12)23-15/h1-8H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVTVTNPCAONNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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